molecular formula C9H14N2 B1211566 N-Benzylethylenediamine CAS No. 4152-09-4

N-Benzylethylenediamine

Cat. No.: B1211566
CAS No.: 4152-09-4
M. Wt: 150.22 g/mol
InChI Key: ACYBVNYNIZTUIL-UHFFFAOYSA-N
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Description

N-Benzylethylenediamine, also known as 2-Benzylaminoethylamine, is an organic compound with the molecular formula C9H14N2. It is a colorless to light yellow liquid that is primarily used in organic synthesis. The compound is characterized by the presence of a benzyl group attached to an ethylenediamine backbone, which imparts unique chemical properties.

Scientific Research Applications

N-Benzylethylenediamine has a wide range of applications in scientific research:

Safety and Hazards

N-Benzylethylenediamine is classified as a skin corrosive and serious eye damage agent . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for N-Benzylethylenediamine are not mentioned in the search results, it’s worth noting that it’s used in the synthesis of other compounds . It’s also worth noting that its analogues have shown effects on memory, suggesting potential areas of future research .

Biochemical Analysis

Biochemical Properties

N-Benzylethylenediamine plays a significant role in biochemical reactions, particularly in the synthesis of N,N,N’-trisubstituted guanidines . It undergoes condensation with dibenzoylmethane to form Schiff monobases . The compound interacts with various enzymes and proteins, facilitating the formation of complex biochemical structures. These interactions are crucial for the compound’s role in biochemical synthesis and reactions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular components can lead to changes in cell behavior, including alterations in metabolic activity and gene regulation. These effects are essential for understanding the compound’s role in cellular biochemistry.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound participates in the one-pot synthesis of N,N,N’-trisubstituted guanidines and undergoes condensation reactions to form Schiff monobases . These molecular interactions are critical for the compound’s biochemical activity and its effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can cause severe skin burns and eye damage, indicating its potential for long-term cellular impact . Understanding these temporal effects is crucial for its safe and effective use in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical interactions, while higher doses can lead to toxic or adverse effects . Studies on animal models have shown that the compound’s impact on cellular function and metabolism is dose-dependent, highlighting the importance of dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the synthesis of N,N,N’-trisubstituted guanidines . The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound’s localization and accumulation in specific cellular compartments are influenced by these interactions, affecting its biochemical activity and function . Understanding the transport and distribution mechanisms is crucial for its effective use in biochemical applications.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles These localization mechanisms are essential for the compound’s activity and function within cells

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzylethylenediamine can be synthesized through various methods. One common synthetic route involves the condensation of benzylamine with ethylenediamine. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where benzylamine and ethylenediamine are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation and other separation techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-Benzylethylenediamine undergoes various chemical reactions, including:

    Condensation Reactions: It reacts with carbonyl compounds to form Schiff bases.

    Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Condensation Reactions: Typically involve aldehydes or ketones in the presence of an acid or base catalyst.

    Substitution Reactions: Often use halogenated compounds as substrates.

    Oxidation and Reduction: Utilize oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products:

Comparison with Similar Compounds

    N,N’-Dibenzylethylenediamine: Contains two benzyl groups attached to the ethylenediamine backbone.

    N-Phenylethylenediamine: Features a phenyl group instead of a benzyl group.

    N-Methylethylenediamine: Has a methyl group attached to the ethylenediamine backbone.

Uniqueness: N-Benzylethylenediamine is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the benzyl group enhances its nucleophilicity and ability to participate in various chemical reactions, making it a valuable compound in organic synthesis .

Properties

IUPAC Name

N'-benzylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14N2/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,6-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYBVNYNIZTUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063322
Record name N-Benzylethylenediamine
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Molecular Weight

150.22 g/mol
Source PubChem
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CAS No.

4152-09-4
Record name N-Benzylethylenediamine
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Record name N-Benzylethylenediamine
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Record name N-Benzylethylenediamine
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Record name 1,2-Ethanediamine, N1-(phenylmethyl)-
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Record name N-Benzylethylenediamine
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Record name N-BENZYLETHYLENEDIAMINE
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Synthesis routes and methods I

Procedure details

Benzylethylenediamine (Bz-EDA) was prepared by placing 250 g of ethylenediamine (4.16 moles) and 2.5 g of 5% Pd/C catalysts were placed in a stainless steel reactor under hydrogen pressure (800 psig) at 120° C. Benzaldehyde (441.7 g, 4.16 moles) were pumped inside the reactor over a period of an hour. The reaction was allowed to proceed for an extra hour. The reactor was then cooled down, the catalyst was removed by filtration to give the corresponding product.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
441.7 g
Type
reactant
Reaction Step Two
Name
Quantity
2.5 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

60.0 g (998 mmol) of 1,4-diazabutane is dissolved in 750 ml of absolute methanol and cooled to 0° C. At this temperature, the drop-by-drop addition of 20.0 g (188 mmol) of benzaldehyde, dissolved in 100 ml of absolute methanol, is carried out. After a reaction time of 2 hours at 0° C., the addition in portions of a total of 7.13 g (188 mmol) of sodium borohydride is carried out. After 12 hours at 25° C., the reaction solution is suctioned off on diatomaceous earth, and the solvent is drawn off in a vacuum. The remaining oily residue is taken up in 500 ml of dichloromethane and washed three times with 100 ml of water in each case. After the organic phase is dried on sodium sulfate, the solvent is drawn off in a vacuum. The oily residue that is thus obtained is chromatographed on silica gel (eluant: methanol/aqueous ammonia solution 20:1).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
7.13 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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